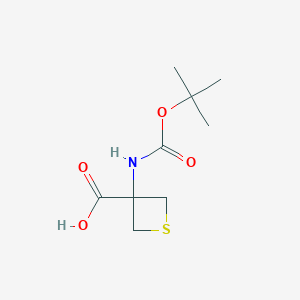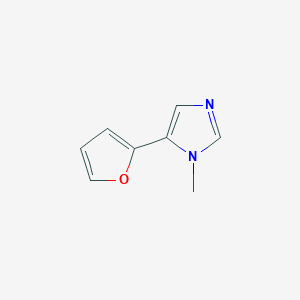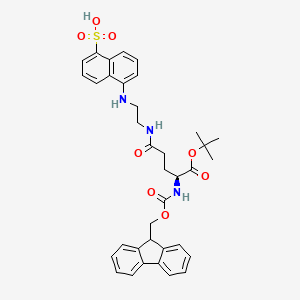![molecular formula C9H8Cl2N4S B12865771 2,6-Dichloro-4-[4-methyl-5-(methylthio)-4H-1,2,4-triazol-3-yl]pyridine](/img/no-structure.png)
2,6-Dichloro-4-[4-methyl-5-(methylthio)-4H-1,2,4-triazol-3-yl]pyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,6-Dichloro-4-[4-methyl-5-(methylthio)-4H-1,2,4-triazol-3-yl]pyridine is a heterocyclic compound that features a pyridine ring substituted with chlorine atoms and a triazole moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dichloro-4-[4-methyl-5-(methylthio)-4H-1,2,4-triazol-3-yl]pyridine typically involves multi-step reactions starting from readily available precursors. One common method involves the reaction of 2,6-dichloropyridine with 4-methyl-5-(methylthio)-1,2,4-triazole under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate in a suitable solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of reagents and solvents is also optimized to minimize costs and environmental impact.
化学反应分析
Types of Reactions
2,6-Dichloro-4-[4-methyl-5-(methylthio)-4H-1,2,4-triazol-3-yl]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms on the pyridine ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The methylthio group can be oxidized to a sulfoxide or sulfone, while the triazole ring can undergo reduction under specific conditions.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura and Heck reactions to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydride, potassium carbonate, and various nucleophiles.
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups, while coupling reactions can produce more complex heterocyclic compounds.
科学研究应用
2,6-Dichloro-4-[4-methyl-5-(methylthio)-4H-1,2,4-triazol-3-yl]pyridine has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anti-inflammatory, antimicrobial, and anticancer agent.
Agrochemicals: The compound is studied for its potential use as a pesticide or herbicide due to its ability to inhibit specific biological pathways in pests.
Materials Science: It is explored for its use in the synthesis of advanced materials, including polymers and nanomaterials.
作用机制
The mechanism of action of 2,6-Dichloro-4-[4-methyl-5-(methylthio)-4H-1,2,4-triazol-3-yl]pyridine involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit enzymes or receptors involved in inflammatory or cancer pathways. The triazole moiety can interact with metal ions or other biomolecules, affecting their function and leading to the desired biological effects .
相似化合物的比较
Similar Compounds
2,4-Dichloro-6-methylpyrimidine: Similar in structure but with a pyrimidine ring instead of a pyridine ring.
4,6-Dichloro-2-(methylthio)pyrimidine: Another related compound with a pyrimidine ring and similar substituents.
Thiazolo[4,5-b]pyridines: These compounds have a fused thiazole and pyridine ring and exhibit similar biological activities.
Uniqueness
2,6-Dichloro-4-[4-methyl-5-(methylthio)-4H-1,2,4-triazol-3-yl]pyridine is unique due to its specific substitution pattern and the presence of both chlorine and triazole moieties. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
属性
分子式 |
C9H8Cl2N4S |
|---|---|
分子量 |
275.16 g/mol |
IUPAC 名称 |
2,6-dichloro-4-(4-methyl-5-methylsulfanyl-1,2,4-triazol-3-yl)pyridine |
InChI |
InChI=1S/C9H8Cl2N4S/c1-15-8(13-14-9(15)16-2)5-3-6(10)12-7(11)4-5/h3-4H,1-2H3 |
InChI 键 |
IJCIPEHBUDIJRV-UHFFFAOYSA-N |
规范 SMILES |
CN1C(=NN=C1SC)C2=CC(=NC(=C2)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![9-(3-Bromophenyl)-9-phenyl-9H-tribenzo[a,c,e][7]annulene](/img/structure/B12865701.png)
![2-(4-(Trifluoromethyl)benzo[d]oxazol-2-yl)acetonitrile](/img/structure/B12865716.png)
![2-Bromobenzo[d]oxazole-5-thiol](/img/structure/B12865732.png)





![4-methoxy-1-(phenylsulfonyl)-1H-pyrrolo[2,3-c]pyridine](/img/structure/B12865783.png)
